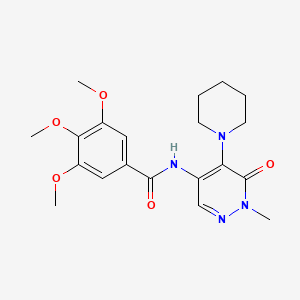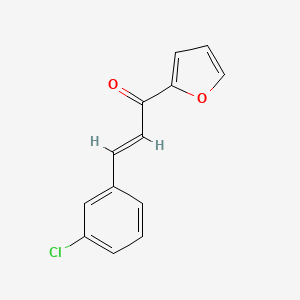![molecular formula C19H34N2O3S B1651991 N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide CAS No. 1375993-29-5](/img/structure/B1651991.png)
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is a complex organic compound with a unique structure that includes both amine and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the amine intermediate: This involves the reaction of dimethylamine with a suitable alkyl halide to form the dimethylamino group.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism of action of N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.
類似化合物との比較
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound has a similar amine group but differs in the presence of a methacrylamide group instead of a sulfonamide group.
2-(dimethylamino)ethyl methacrylate: This compound also contains a dimethylamino group but has a methacrylate ester group.
Uniqueness
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide is unique due to its combination of amine and sulfonamide functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1375993-29-5 |
|---|---|
分子式 |
C19H34N2O3S |
分子量 |
370.6 |
IUPAC名 |
N-[2-(dimethylamino)-2-methylpropyl]-N-[[4-(3-methylbutoxy)phenyl]methyl]methanesulfonamide |
InChI |
InChI=1S/C19H34N2O3S/c1-16(2)12-13-24-18-10-8-17(9-11-18)14-21(25(7,22)23)15-19(3,4)20(5)6/h8-11,16H,12-15H2,1-7H3 |
InChIキー |
SUGCTKSAKBQFDR-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C |
正規SMILES |
CC(C)CCOC1=CC=C(C=C1)CN(CC(C)(C)N(C)C)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1651908.png)

![4-methyl-N-{2-[2-(2-phenylethyl)-1H-benzimidazol-1-yl]ethyl}benzenesulfonamide](/img/structure/B1651911.png)
![3-{5-[(diethylamino)sulfonyl]-1H-1,2,3-benzotriazol-1-yl}-N-(3,4-dimethylphenyl)propanamide](/img/structure/B1651912.png)
![isopropyl 6-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1651915.png)
![N-(3-ethylphenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B1651916.png)
![N-(4-bromophenyl)-1-[3-methyl-5-(morpholin-4-ylcarbonyl)isothiazolo[5,4-b]pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B1651920.png)

![1-(2,3-diethylpyrido[2,3-b]pyrazin-7-yl)-N-(2-methoxyethyl)piperidine-3-carboxamide](/img/structure/B1651922.png)
![1-[(4-Chlorophenyl)acetyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B1651925.png)
![N-[4-(3-{4-[(methylsulfonyl)amino]phenyl}-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B1651926.png)



